molecular formula C15H13FO4 B6402932 4-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261969-92-9

4-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6402932
CAS RN: 1261969-92-9
M. Wt: 276.26 g/mol
InChI Key: SBABFNUSJFKBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid (5FM2MBA) is an organic compound that is widely used in scientific research due to its unique properties. It is a compound with a wide range of applications in the fields of chemistry and biochemistry. 5FM2MBA is a versatile compound that can be used in a variety of different experiments and can be used to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

4-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% has a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds and pharmaceuticals, as well as in the study of the biochemical and physiological effects of various compounds. It has also been used in the study of the mechanisms of action of various drugs and has been used to study the effects of various drugs on the body.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% is not well understood, however, it is believed to act as a prodrug, meaning it is converted into an active form in the body. It is believed to act as an agonist of certain receptors in the body, causing a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% are not well understood. It is believed to act as an agonist of certain receptors in the body, causing a variety of physiological and biochemical effects. It is believed to have antioxidant, anti-inflammatory, and neuroprotective effects. It is also believed to have an effect on the metabolism of fatty acids and cholesterol, as well as on the metabolism of glucose.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% is its versatility, as it can be used in a variety of different experiments. It is a relatively safe compound to use in the laboratory and is relatively easy to synthesize. However, it is important to note that the effects of 4-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% on the body are not well understood and caution should be taken when using this compound in experiments.

Future Directions

There are a number of potential future directions for 4-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% research. These include further research into the biochemical and physiological effects of the compound, as well as further research into its mechanism of action. Additionally, further research into the synthesis of 4-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% and its use in the synthesis of other compounds and pharmaceuticals is also warranted. Finally, further research into the use of 4-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% in drug development and clinical trials should also be conducted.

Synthesis Methods

4-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% can be synthesized by the reaction of 5-fluoro-2-methoxyphenol with 2-methoxybenzoic acid in the presence of an acid catalyst. The reaction is typically conducted at room temperature and the resulting product is a white solid. The reaction can be conducted in either aqueous or organic solvents depending on the desired product. The reaction can be conducted on a small scale in a laboratory or on a larger scale in an industrial setting.

properties

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-13-6-4-10(16)8-12(13)9-3-5-11(15(17)18)14(7-9)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBABFNUSJFKBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690218
Record name 5'-Fluoro-2',3-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261969-92-9
Record name 5'-Fluoro-2',3-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.